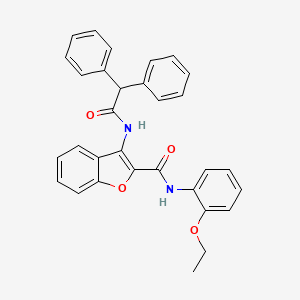
3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.
Introduction of Amido Group: The amido group can be introduced through acylation reactions using reagents like acyl chlorides or anhydrides.
Substitution Reactions: The ethoxyphenyl and diphenylacetamido groups can be introduced via substitution reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be used to modify the amido group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could lead to amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Medicinally, compounds similar to 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, such compounds may be used in the development of new materials, dyes, and as intermediates in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets could include kinases, proteases, or other critical enzymes involved in disease processes.
相似化合物的比较
Similar Compounds
- 3-(2,2-diphenylacetamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
- 3-(2,2-diphenylacetamido)-N-(2-chlorophenyl)-1-benzofuran-2-carboxamide
- 3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of 3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide lies in its specific substituents, which can influence its biological activity, solubility, and overall pharmacokinetic properties. The ethoxyphenyl group, for example, may enhance its lipophilicity and membrane permeability compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
生物活性
3-(2,2-diphenylacetamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide, also known by its CAS number 888450-68-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its neuroprotective effects, antioxidant activities, and other relevant pharmacological implications.
- Molecular Formula : C31H26N2O4
- Molecular Weight : 490.55 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOc1ccccc1NC(=O)c1oc2c(c1NC(=O)C(c1ccccc1)c1ccccc1)cccc2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its neuroprotective and antioxidant properties.
Neuroprotective Effects
In a study evaluating the neuroprotective effects of benzofuran derivatives, it was found that compounds similar to this compound exhibited significant protective effects against excitotoxic neuronal damage induced by NMDA (N-methyl-D-aspartate) receptors. The compound demonstrated efficacy comparable to established neuroprotectants like memantine at certain concentrations .
Antioxidant Activity
The compound has also shown promising antioxidant activity. It was capable of scavenging free radicals and inhibiting lipid peroxidation in vitro. This suggests that it may play a role in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .
Case Studies and Research Findings
Several key studies have highlighted the biological activity of this compound:
The mechanisms underlying the biological activities of this compound are believed to involve modulation of neurotransmitter systems and reduction of oxidative stress:
- NMDA Receptor Modulation : By acting as an antagonist at NMDA receptors, the compound may prevent excessive calcium influx into neurons, which is crucial in excitotoxicity.
- Antioxidant Mechanism : The ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against oxidative damage.
属性
IUPAC Name |
3-[(2,2-diphenylacetyl)amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4/c1-2-36-26-20-12-10-18-24(26)32-31(35)29-28(23-17-9-11-19-25(23)37-29)33-30(34)27(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20,27H,2H2,1H3,(H,32,35)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELGULUMGCTHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














